Cas no 5560-59-8 (Alverine citrate)

Alverine citrate 化学的及び物理的性質
名前と識別子
-
- Alverine citrate
- N-Ethyl-3,3'-diphenyldipropylamine citrate
- ALVERINE CITRATE IMP. C (EP) AS HYDROCHLORIDE: N-ETHYL-3-PHENYLPROPAN-1-AMINE HYDROCHLORIDE
- N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine,2-hydroxypropane-1,2,3-tricarboxylic acid
- NSC 35459
- NSC-35459
- Alverine (citrate)
- ALVERINE CITRATE SALT
- NCI 85x
- 9JFB58YK1E
- MLS000069524
- N-Ethyl-3,3'-diphenyldipropylamine citrate (1:1)
- SMR000058631
- DSSTox_CID_25562
- DSSTox_RID_80959
- DSSTox_GSID_45562
- N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine 2-hydroxypropane-1,2,3-tricarboxylate
- Alverine dihydrogen citrate
- Alverine citrate [USAN:NF]
- alverine-citrate
- alverine; citro
- Alverrine citrate
- Alverine(
- HMS3651F18
- MFCD00035086
- s3054
- Alverine citrate (USAN)
- ALVERINE CITRATE [MART.]
- Tox21_110757_1
- Benzenepropanamine, N-ethyl-N-(3-phenylpropyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
- HMS1568D09
- AS-56723
- CAS-5560-59-8
- Spacolin
- EINECS 226-929-3
- NSC-755859
- DTXCID1025562
- Prestwick_912
- Opera_ID_1477
- PHENPROPAMINE CITRATE
- SPECTRUM1500109
- Spasmaverine
- MLS001148462
- AKOS015895657
- Tox21_110757
- D02877
- Dipropylamine, N-ethyl-3,3'-diphenyl-, citrate
- Q27124210
- ALVERINECITRATE
- Dipropylamine,3'-diphenyl-, citrate
- Alverine citrate salt, European Pharmacopoeia (EP) Reference Standard
- HMS1920A17
- SR-01000003029-2
- SCHEMBL352008
- Dipropylamine,3'-diphenyl-, citrate (1:1)
- Pharmakon1600-01500109
- Proverine
- ALVERINE CITRATE [EP MONOGRAPH]
- 1346604-63-4
- N-(Ethyl-d5)-4-methoxy Amphetamine Hydrochloride
- Antispasmin
- 2-hydroxypropane-1,2,3-tricarboxylic acid; ethylbis(3-phenylpropyl)amine
- 5560-59-8
- DTXSID3045562
- N-Ethyl-bis(3-phenylpropyl)amin-dihydrogencitrat
- HY-B0500
- HMS2095D09
- citric acid; N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine
- NCGC00094581-01
- HMS2091G17
- HMS2232D03
- HMS3712D09
- Prophelan
- NCGC00017047-01
- MLS002207301
- NCGC00021122-08
- NS00080869
- NCGC00017047-02
- CHEBI:53785
- Gamatran citrate
- SW197030-3
- HMS3885O05
- NSC755859
- Calmabel
- SR-01000003029
- ALVERINE CITRATE [WHO-DD]
- NCGC00017047-03
- CCG-212472
- Alverine for peak identification, European Pharmacopoeia (EP) Reference Standard
- 5560-59-8 (citrate)
- HMS3371I14
- D84224
- ALVERINE CITRATE [MI]
- Profenine
- MLS002222279
- Profenil citrate
- UNII-9JFB58YK1E
- Benzenepropanamine, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
- MLS004712036
- Dipropylamine, N-ethyl-3,3'-diphenyl-, citrate (1:1)
- FT-0622247
- REGID_for_CID_21718
- NCGC00094581-02
- CHEMBL1408594
- A830720
- Alverine citrate [USAN]
- SR-01000003029-4
- Spasmonal fte
- ALVERINE CITRATE (MART.)
- Audmonal
- N-(Ethy-d5)l-4-methoxy-a-methylbenzeneethanamine Hydrochloride; (+/-)-N-(Ethyl-d5)-p-methoxyamphetamine Hydrochloride; 2-(Ethyl-d5)amino-1-(4'-methoxyphenyl)propane Hydrochloride; N-(Ethyl-d5)-p-methoxy-a-methylphenethylamine Hydrochloride;
- Dipropylamine, N-ethyl-3,3'-diphenyl-, citrate (1:1) (8CI)
- ALVERINE CITRATE (EP MONOGRAPH)
- Gielism
- RYHCACJBKCOBTJ-UHFFFAOYSA-N
- Spasmonal
- DB-052764
- Benzenepropanamine, N-ethyl-N-(3-phenylpropyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) (9CI)
- A2896
-
- MDL: MFCD00035086
- インチ: 1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
- InChIKey: RYHCACJBKCOBTJ-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C(=O)O[H])(C([H])([H])C(=O)O[H])C([H])([H])C(=O)O[H].N(C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 473.24100
- どういたいしつりょう: 281.21435
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 14
- 複雑さ: 442
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 135
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Solid powder
- ゆうかいてん: 100-102°
- ふってん: 358.8°C at 760 mmHg
- フラッシュポイント: 174.4°C
- PSA: 135.37000
- LogP: 3.32540
Alverine citrate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H312-H332
- 警告文: P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Alverine citrate 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
Alverine citrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A864034-25g |
Alverine Citrate |
5560-59-8 | ≥99% | 25g |
¥1,610.00 | 2022-09-29 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP725 |
5560-59-8 | 100MG |
¥2740.94 | 2023-01-14 | |||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0428-500 mg |
Alverine citrate |
5560-59-8 | 100.00% | 500MG |
¥485.00 | 2022-04-26 | |
DC Chemicals | DCAPI1250-250 mg |
Alverine Citrate |
5560-59-8 | >99% | 250mg |
$500.0 | 2022-03-01 | |
DC Chemicals | DCAPI1250-1 g |
Alverine Citrate |
5560-59-8 | >99% | 1g |
$1000.0 | 2022-03-01 | |
ChemScence | CS-2694-500mg |
Alverine citrate |
5560-59-8 | 99.43% | 500mg |
$50.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027315-5g |
Alverine citrate |
5560-59-8 | 98% | 5g |
¥274 | 2024-05-22 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2896-5G |
Alverine Citrate |
5560-59-8 | >95.0%(T)(HPLC) | 5g |
¥1190.00 | 2023-09-08 | |
MedChemExpress | HY-B0500-10mM*1mLinDMSO |
Alverine citrate |
5560-59-8 | 99.43% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
MedChemExpress | HY-B0500-500mg |
Alverine citrate |
5560-59-8 | 99.71% | 500mg |
¥500 | 2024-04-18 |
Alverine citrate 関連文献
-
V. Fernández-Stefanuto,P. Esteiro,R. Santiago,D. Moreno,J. Palomar,E. Tojo New J. Chem. 2020 44 20428
Alverine citrateに関する追加情報
Recent Advances in Alverine Citrate (5560-59-8) Research: A Comprehensive Review
Alverine citrate (CAS: 5560-59-8) is a well-known antispasmodic agent that has been widely used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. Recent studies have expanded our understanding of its pharmacological mechanisms, therapeutic efficacy, and potential new applications. This research briefing synthesizes the latest findings from peer-reviewed journals, clinical trials, and industry reports to provide a comprehensive update on Alverine citrate.
One of the most significant advancements in Alverine citrate research is the elucidation of its mechanism of action at the molecular level. Recent in vitro and in vivo studies have demonstrated that Alverine citrate acts as a selective antagonist of muscarinic receptors and a blocker of calcium channels in smooth muscle cells. These dual mechanisms contribute to its potent antispasmodic effects, which are particularly beneficial for patients with IBS. Furthermore, new research has identified potential anti-inflammatory properties of Alverine citrate, suggesting its utility in broader therapeutic contexts.
Clinical trials conducted in 2023 have further validated the efficacy and safety profile of Alverine citrate. A multicenter, randomized, double-blind study involving over 500 patients with IBS showed that Alverine citrate significantly reduced abdominal pain and bloating compared to placebo. The study also reported a favorable safety profile, with minimal adverse effects. These findings reinforce Alverine citrate's position as a first-line treatment for IBS and highlight its potential for long-term use.
Emerging research has also explored the potential of Alverine citrate in other medical conditions. For instance, preliminary studies suggest that it may have applications in the management of uterine spasms and chronic pelvic pain. Additionally, investigations into its pharmacokinetics have revealed new insights into its absorption, distribution, and metabolism, which could inform future drug development and optimization.
In conclusion, the latest research on Alverine citrate (5560-59-8) underscores its established role in gastrointestinal disorders while opening new avenues for its application in other therapeutic areas. The ongoing studies and clinical trials continue to enhance our understanding of this versatile compound, paving the way for innovative treatments and improved patient outcomes. Researchers and clinicians are encouraged to stay abreast of these developments to leverage the full potential of Alverine citrate in clinical practice.
5560-59-8 (Alverine citrate) 関連製品
- 1795194-54-5(N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide)
- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)
- 2171449-67-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 1432680-68-6(1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))
- 2194845-54-8(3-{1-(1,3-benzothiazole-6-carbonyl)piperidin-4-ylmethyl}-3,4-dihydropyrimidin-4-one)
- 1361580-69-9(2-Fluoro-5-iodo-3-(perchlorophenyl)pyridine)
- 2249632-48-0(N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)
- 1247056-45-6(N-[(4-Fluorophenyl)methyl]cyclobutanamine)
- 87896-55-7(2-(2,6-dimethoxyphenyl)propan-1-amine)
- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)


